molecular formula C11H12Cl3N B1469463 4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 946593-09-5

4-(3,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1469463
Key on ui cas rn: 946593-09-5
M. Wt: 264.6 g/mol
InChI Key: KUXJCRHVVUAUGO-UHFFFAOYSA-N
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Patent
US07985861B2

Procedure details

A balloon filled with hydrogen was charged into a solution of 4-(3,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (107 mg, 0.41 mmol) in the presence of 5% Pd/C (5% mmol) after the system was degassed. The reaction was stirred at rt for 2 h, filtered, rinsed with MeOH and then concentrated to give 4-(3,4-Dichlorophenyl)piperidine hydrochloride (79 mg, 72% yield) as an oil. MS found: 266.4 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H][H].Cl.[Cl:4][C:5]1[CH:6]=[C:7]([C:12]2[CH2:13][CH2:14][NH:15][CH2:16][CH:17]=2)[CH:8]=[CH:9][C:10]=1[Cl:11]>[Pd]>[ClH:4].[Cl:4][C:5]1[CH:6]=[C:7]([CH:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[CH:8]=[CH:9][C:10]=1[Cl:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
107 mg
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)C=1CCNCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1Cl)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 144.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07985861B2

Procedure details

A balloon filled with hydrogen was charged into a solution of 4-(3,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (107 mg, 0.41 mmol) in the presence of 5% Pd/C (5% mmol) after the system was degassed. The reaction was stirred at rt for 2 h, filtered, rinsed with MeOH and then concentrated to give 4-(3,4-Dichlorophenyl)piperidine hydrochloride (79 mg, 72% yield) as an oil. MS found: 266.4 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H][H].Cl.[Cl:4][C:5]1[CH:6]=[C:7]([C:12]2[CH2:13][CH2:14][NH:15][CH2:16][CH:17]=2)[CH:8]=[CH:9][C:10]=1[Cl:11]>[Pd]>[ClH:4].[Cl:4][C:5]1[CH:6]=[C:7]([CH:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[CH:8]=[CH:9][C:10]=1[Cl:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
107 mg
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)C=1CCNCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClC=1C=C(C=CC1Cl)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 144.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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